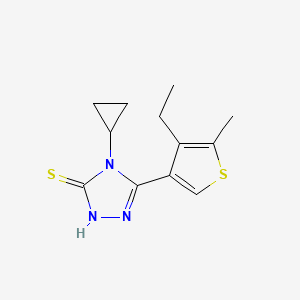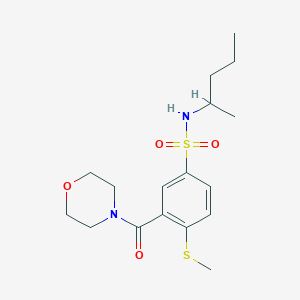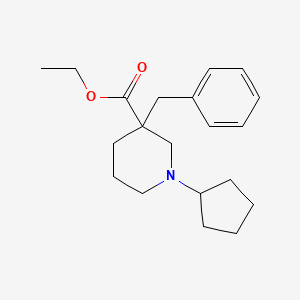![molecular formula C18H21ClFNO2 B4752482 N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride
Übersicht
Beschreibung
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride, also known as AGN-2979, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride exerts its pharmacological effects by selectively blocking the histamine H3 receptor, which is predominantly expressed in the central nervous system. The receptor is involved in the modulation of neurotransmitter release, particularly the inhibition of the release of histamine, dopamine, and acetylcholine. By blocking the H3 receptor, this compound can enhance the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly in the brain. It has been found to enhance the release of several neurotransmitters, including histamine, dopamine, and acetylcholine, leading to improved cognitive function and memory. This compound has also been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride for lab experiments is its high selectivity and potency as a histamine H3 receptor antagonist. This allows researchers to investigate the specific role of the H3 receptor in various neurological disorders and cognitive functions. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride. One potential application is in the treatment of Alzheimer's disease, where this compound has shown promising results in reducing beta-amyloid levels in the brain. Another potential application is in the treatment of ADHD, where this compound has been shown to improve cognitive function and memory. Further research is needed to investigate the safety and efficacy of this compound in human clinical trials and to explore its potential applications in other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective and potent antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and cognitive function. This compound has also been investigated for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2.ClH/c1-21-18-10-13(11-20-15-7-8-15)6-9-17(18)22-12-14-4-2-3-5-16(14)19;/h2-6,9-10,15,20H,7-8,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQSKASIRYZGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)OCC3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4752407.png)
![ethyl 5-amino-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1H-pyrazole-4-carboxylate](/img/structure/B4752417.png)
![N-(5-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4752424.png)
![N-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4752432.png)
![pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4752433.png)

![5,5'-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4752444.png)
![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)


![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)